molecular formula C9H12N2 B2587459 3-(But-3-en-1-yl)pyridin-2-amine CAS No. 1342521-30-5

3-(But-3-en-1-yl)pyridin-2-amine

Cat. No.: B2587459
CAS No.: 1342521-30-5
M. Wt: 148.209
InChI Key: LRCXCXXEXDNMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(But-3-en-1-yl)pyridin-2-amine is an organic compound with the molecular formula C9H12N2 It features a pyridine ring substituted at the second position with an amino group and at the third position with a but-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with but-3-en-1-yl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminopyridine attacks the electrophilic carbon of the but-3-en-1-yl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used solvents include toluene and ethyl acetate, and the reactions are often carried out under reflux conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the double bond in the but-3-en-1-yl group to a single bond, forming butyl derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of butyl derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

3-(But-3-en-1-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the but-3-en-1-yl group, making it less lipophilic.

    3-(But-3-en-1-yl)pyridine: Lacks the amino group, reducing its ability to form hydrogen bonds.

    N-(But-3-en-1-yl)pyridin-2-yl)amide: Contains an amide group instead of an amino group, altering its reactivity and biological activity.

Uniqueness

3-(But-3-en-1-yl)pyridin-2-amine is unique due to the presence of both the amino group and the but-3-en-1-yl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-but-3-enylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-3-5-8-6-4-7-11-9(8)10/h2,4,6-7H,1,3,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCXCXXEXDNMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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